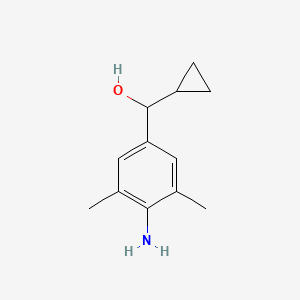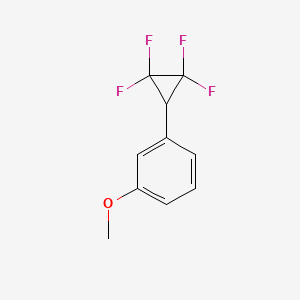
1-Methoxy-3-(2,2,3,3-tetrafluorocyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-(2,2,3,3-tetrafluorocyclopropyl)benzene is an organic compound characterized by a methoxy group attached to a benzene ring, which is further substituted with a tetrafluorocyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-(2,2,3,3-tetrafluorocyclopropyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methoxybenzene and tetrafluorocyclopropane.
Reaction Conditions: The key step involves the introduction of the tetrafluorocyclopropyl group to the benzene ring. This can be achieved through a cyclopropanation reaction using a suitable catalyst under controlled temperature and pressure conditions.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-3-(2,2,3,3-tetrafluorocyclopropyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-(2,2,3,3-tetrafluorocyclopropyl)benzene has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3-(2,2,3,3-tetrafluorocyclopropyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group and tetrafluorocyclopropyl moiety can influence the compound’s binding affinity and selectivity towards various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-3-(2,2,3,3-tetrafluorocyclopropyl)benzene
- 1-Methoxy-4-(2,2,3,3-tetrafluorocyclopropyl)benzene
- 1-Methoxy-3-(1,1,2,2-tetrafluoroethoxy)benzene
Uniqueness: 1-Methoxy-3-(2,2,3,3-tetrafluorocyclopropyl)benzene is unique due to the specific positioning of the methoxy and tetrafluorocyclopropyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
922141-44-4 |
|---|---|
Molekularformel |
C10H8F4O |
Molekulargewicht |
220.16 g/mol |
IUPAC-Name |
1-methoxy-3-(2,2,3,3-tetrafluorocyclopropyl)benzene |
InChI |
InChI=1S/C10H8F4O/c1-15-7-4-2-3-6(5-7)8-9(11,12)10(8,13)14/h2-5,8H,1H3 |
InChI-Schlüssel |
DSIZYYJKMQVVAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2C(C2(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


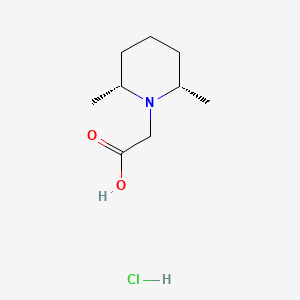

![(8S,9S,10R,11S,13S,14S,17R)-17-(2-ethylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12630485.png)
![3-(4-butoxy-3-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630492.png)

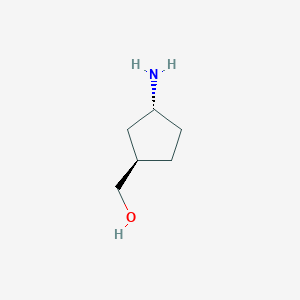
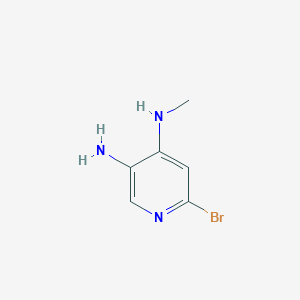
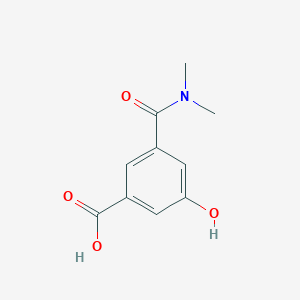
![6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12630527.png)
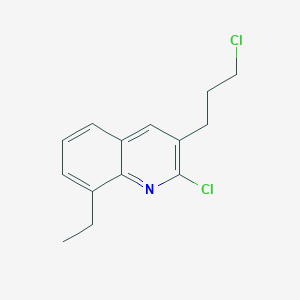
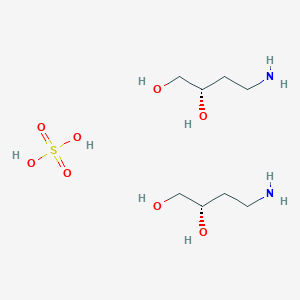
![2-[2,4-Bis(trifluoromethyl)phenyl]thioacetamide](/img/structure/B12630552.png)
![(1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12630557.png)
